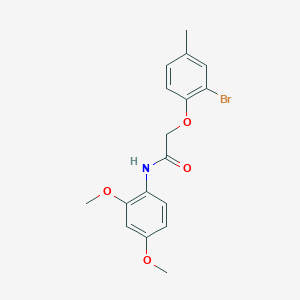
2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione
Vue d'ensemble
Description
2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
The synthesis of 2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazine ring: This step involves the reaction of cyanuric chloride with aniline under controlled conditions to form 4,6-dianilino-1,3,5-triazine.
Introduction of the thiadiazole ring: The intermediate product is then reacted with appropriate reagents to introduce the thiadiazole ring, resulting in the formation of the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or thione derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione involves its interaction with specific molecular targets and pathways. The triazine and thiadiazole rings play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione can be compared with other similar compounds, such as:
4,6-dianilino-1,3,5-triazin-2-yl dibutylcarbamodithioate: This compound shares the triazine core but differs in the substituents attached to the ring, leading to different reactivity and applications.
2-({6-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide: This compound has a similar triazine structure but includes a benzothiazole ring, which imparts unique properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7S2/c1-12-19-18(26)27-25(12)17-23-15(20-13-8-4-2-5-9-13)22-16(24-17)21-14-10-6-3-7-11-14/h2-11H,1H3,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQQNLFKYORBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)SN1C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3745307.png)

![3-(2-chlorophenyl)-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3745331.png)
![2-methoxy-6-(4-methylphenyl)-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3745337.png)
![(5E)-1-[(4-fluorophenyl)methyl]-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3745338.png)

![4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B3745353.png)
![N-(4-FLUOROPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE](/img/structure/B3745354.png)
![N-(2,4-DIMETHYLPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE](/img/structure/B3745360.png)

![(4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl) benzoate](/img/structure/B3745384.png)
![2-(4-bromophenyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B3745387.png)

![9-{[(2,4-DIMETHYLPHENYL)METHYL]AMINO}-3,3-DIMETHYL-1,2,3,4-TETRAHYDROACRIDIN-1-ONE](/img/structure/B3745402.png)
